molecular formula C42H83NO7 B15073886 2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate

2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate

Cat. No.: B15073886
M. Wt: 714.1 g/mol
InChI Key: XWFJVICUTRYVHP-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(2-Hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its long-chain fatty acid esters, which are often used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate typically involves esterification reactions. The process begins with the reaction of 2-hexyldecanoic acid with ethylene glycol to form the intermediate ester. This intermediate is then further reacted with 2-(2-hydroxyethylamino)ethanol under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(2-Hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2-[2-[2-[2-(2-Hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate involves its interaction with lipid bilayers in cell membranes. The long-chain fatty acid esters integrate into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Another ester with similar long-chain fatty acid groups.

    Diethylhexyl phthalate: A commonly used plasticizer with similar ester functional groups.

Uniqueness

2-[2-[2-[2-(2-Hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate is unique due to its specific combination of long-chain fatty acid esters and ethylene glycol derivatives. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C42H83NO7

Molecular Weight

714.1 g/mol

IUPAC Name

2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate

InChI

InChI=1S/C42H83NO7/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)41(45)49-37-35-47-33-30-43(29-32-44)31-34-48-36-38-50-42(46)40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h39-40,44H,5-38H2,1-4H3

InChI Key

XWFJVICUTRYVHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCOCCN(CCO)CCOCCOC(=O)C(CCCCCC)CCCCCCCC

Origin of Product

United States

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